An In-Depth Technical Guide to N-Fmoc-α-methyl-DL-phenylalanine: Properties, Safety, and Application in Advanced Peptide Synthesis
An In-Depth Technical Guide to N-Fmoc-α-methyl-DL-phenylalanine: Properties, Safety, and Application in Advanced Peptide Synthesis
This guide provides a comprehensive technical overview of N-Fmoc-α-methyl-DL-phenylalanine, a specialized amino acid derivative crucial for the design and synthesis of modified peptides. Intended for researchers, chemists, and professionals in drug development, this document delves into the compound's chemical identity, safety considerations, and its strategic application in peptide science, supported by field-proven insights and established protocols.
Introduction: The Strategic Advantage of α-Methylation in Peptide Design
In the realm of peptide therapeutics, achieving metabolic stability without compromising biological activity is a paramount challenge. Native peptides are often susceptible to rapid degradation by proteases, limiting their therapeutic potential. The incorporation of unnatural amino acids is a key strategy to overcome this limitation. N-Fmoc-α-methyl-DL-phenylalanine is a prime example of a building block designed for this purpose. The introduction of a methyl group at the alpha-carbon (α-carbon) of phenylalanine provides significant steric hindrance to the peptide backbone. This modification makes the resulting peptide bonds resistant to enzymatic cleavage, thereby enhancing the peptide's in vivo half-life and overall stability[1][2].
Furthermore, the α-methyl group constrains the conformational flexibility of the peptide backbone, which can lead to a more defined secondary structure. This can be advantageous in mimicking the bioactive conformation of a native peptide, potentially leading to increased receptor affinity and potency. This guide will explore the practical aspects of utilizing this valuable reagent in your research.
Chemical Identity and Properties
A precise understanding of a reagent's chemical and physical properties is fundamental to its effective application. While a specific CAS Registry Number for the DL-racemic mixture of N-Fmoc-α-methyl-phenylalanine is not readily found in common databases, the L-enantiomer, Fmoc-alpha-methyl-L-phenylalanine, is well-documented. The properties of the DL-form are expected to be very similar, with the notable exception of optical rotation.
| Property | Data | Source(s) |
| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-α-methyl-DL-phenylalanine | N/A |
| Synonym(s) | Fmoc-α-Me-DL-Phe-OH | N/A |
| CAS Registry Number | 135944-05-7 (for L-enantiomer) | [3][4] |
| Molecular Formula | C₂₅H₂₃NO₄ | [3][4] |
| Molecular Weight | 401.45 g/mol | [3][4] |
| Appearance | White to off-white powder | [4][5] |
| Purity | Typically ≥98% (HPLC) | [4][5] |
| Storage Temperature | 2-8°C | [4][5] |
Safety Data and Handling
A dedicated Safety Data Sheet (SDS) for N-Fmoc-α-methyl-DL-phenylalanine is not widely available. Therefore, the following safety information is extrapolated from SDS for structurally similar compounds, such as N-Fmoc-N-methyl-D-phenylalanine and Boc-alpha-methyl-D-phenylalanine, and represents best practices for handling laboratory chemicals of this nature.[6][7]
3.1. Hazard Identification
Based on analogous compounds, N-Fmoc-α-methyl-DL-phenylalanine may be classified with the following hazards:
| Hazard Class | Precautionary Statement(s) |
| Skin Irritation | May cause skin irritation.[7] |
| Eye Irritation | May cause serious eye irritation.[7] |
| Respiratory Irritation | May cause respiratory tract irritation upon inhalation of dust.[6][7] |
3.2. Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommendation |
| Eye/Face Protection | Wear safety glasses with side shields or goggles. |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber). |
| Body Protection | Wear a laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator. |
3.3. First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[7] |
| Skin Contact | Wash off with soap and plenty of water. If skin irritation occurs, get medical advice.[6][7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[7] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell. |
3.4. Storage and Disposal
-
Storage: Keep the container tightly closed in a dry and well-ventilated place. Store refrigerated at 2-8°C for long-term stability.[4][5]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Experimental Protocol: Incorporation into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for the incorporation of N-Fmoc-α-methyl-DL-phenylalanine into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis (SPPS). The steric hindrance of the α-methyl group necessitates optimized coupling conditions.
4.1. Rationale for Protocol Choices
The primary challenge in coupling α,α-disubstituted amino acids is the steric hindrance at the α-carbon, which can lead to incomplete or slow coupling reactions. To overcome this, a potent coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended, along with an extended coupling time.
4.2. Materials
-
Rink Amide resin
-
N-Fmoc-α-methyl-DL-phenylalanine
-
Other required Fmoc-protected amino acids
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
4.3. Step-by-Step Procedure
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Coupling of N-Fmoc-α-methyl-DL-phenylalanine:
-
In a separate vessel, dissolve 4 equivalents of N-Fmoc-α-methyl-DL-phenylalanine and 3.9 equivalents of HATU in DMF.
-
Add 8 equivalents of DIPEA to the amino acid solution and allow it to pre-activate for 2-3 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 4-6 hours. A longer coupling time is crucial due to the steric hindrance of the α-methyl group.
-
Perform a coupling completion test (e.g., a bromophenol blue test, as the Kaiser test is not reliable for N-methylated or sterically hindered amino acids).
-
-
Washing: After complete coupling, wash the resin with DMF (3 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-4 for the subsequent amino acids in your peptide sequence.
-
Final Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
4.4. Experimental Workflow Diagram
Caption: Workflow for Solid-Phase Peptide Synthesis with N-Fmoc-α-methyl-DL-phenylalanine.
Analytical Characterization
Ensuring the purity and identity of the final peptide is critical. The following analytical techniques are recommended:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the crude and purified peptide.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide, verifying the successful incorporation of all amino acids. Techniques like Electrospray Ionization (ESI) are well-suited for peptide analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation of the final peptide, if required.
Conclusion
N-Fmoc-α-methyl-DL-phenylalanine is a powerful tool for medicinal chemists and peptide scientists aiming to develop next-generation peptide therapeutics. Its ability to confer proteolytic resistance and conformational rigidity makes it an invaluable building block in drug discovery and development. While its use requires optimization of coupling protocols due to steric hindrance, the resulting benefits in terms of peptide stability and potency are significant. By following the guidelines and protocols outlined in this guide, researchers can effectively leverage the unique properties of this compound to advance their research endeavors.
References
-
AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet: Fmoc-D-MePhe-OH. Retrieved from [Link]
-
Journal of the American Chemical Society. (2023). Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics. Retrieved from [Link]
-
Sun, D., Zhang, L., & Wang, J. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Retrieved from [Link]
-
PubMed. (2010). A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids. Retrieved from [Link]
-
Kennesaw State University Institutional Repository. (n.d.). Alpha-methylated Phenylalanine Containing Peptide targeting Amyloid beta for Alzheimer's treatment. Retrieved from [Link]
-
Kennesaw State University Institutional Repository. (n.d.). Synthesis of Unnatural α,α-Methylated Tyrosine and Phenylalanine Amino Acids for Peptide Therapeutics. Retrieved from [Link]
Sources
- 1. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Alpha-methylated Phenylalanine Containing Peptide targeting Amyloid beta for Alzheimer's treatment [digitalcommons.kennesaw.edu]
- 2. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Synthesis of Unnatural α,α-Methylated Tyrosine and Phenylalanine Amino Acids for Peptide Therapeutics [digitalcommons.kennesaw.edu]
- 3. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. peptide.com [peptide.com]
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